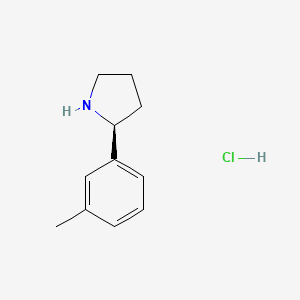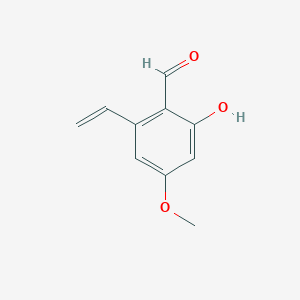![molecular formula C32H36FNO4 B14892195 tert-Butyl 2-((4R,6S)-6-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14892195.png)
tert-Butyl 2-((4R,6S)-6-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-((4R,6S)-6-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluorinated benzo[k]phenanthridin moiety, and a dioxane ring
Métodos De Preparación
The synthesis of tert-Butyl 2-((4R,6S)-6-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves multiple steps, including the formation of the benzo[k]phenanthridin core, the introduction of the cyclopropyl and fluorine groups, and the construction of the dioxane ring. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The benzo[k]phenanthridin moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon, resulting in the saturation of double bonds.
Substitution: The fluorine atom can be substituted with other halogens or functional groups using nucleophilic substitution reactions with reagents like sodium iodide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
tert-Butyl 2-((4R,6S)-6-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-((4R,6S)-6-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to tert-Butyl 2-((4R,6S)-6-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate include:
tert-Butyl acetate: A simpler ester with a similar tert-butyl group but lacking the complex benzo[k]phenanthridin and dioxane structures.
Cyclopropyl derivatives: Compounds containing cyclopropyl groups, which are known for their unique chemical reactivity and stability.
Fluorinated benzo[k]phenanthridin derivatives: Compounds with similar fluorinated aromatic structures, which are often studied for their potential biological activity.
The uniqueness of this compound lies in its combination of these structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C32H36FNO4 |
|---|---|
Peso molecular |
517.6 g/mol |
Nombre IUPAC |
tert-butyl 2-[(4R,6S)-6-[(8S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C32H36FNO4/c1-31(2,3)38-28(35)16-20-15-27(37-32(4,5)36-20)24-17-25-29(21-13-12-19(33)14-23(21)24)22-8-6-7-9-26(22)34-30(25)18-10-11-18/h6-9,12-14,18,20,24,27H,10-11,15-17H2,1-5H3/t20-,24+,27+/m1/s1 |
Clave InChI |
GGOCDSGMKFPPHB-MHLNXUHPSA-N |
SMILES isomérico |
CC1(O[C@H](C[C@H](O1)[C@H]2CC3=C(C4=C2C=C(C=C4)F)C5=CC=CC=C5N=C3C6CC6)CC(=O)OC(C)(C)C)C |
SMILES canónico |
CC1(OC(CC(O1)C2CC3=C(C4=C2C=C(C=C4)F)C5=CC=CC=C5N=C3C6CC6)CC(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


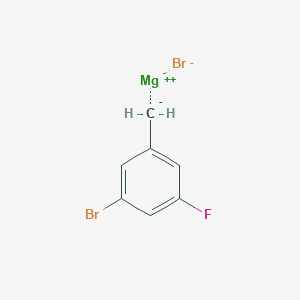
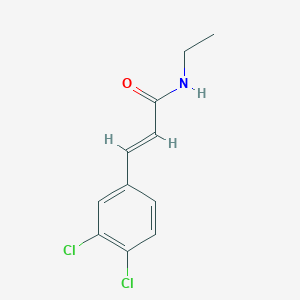
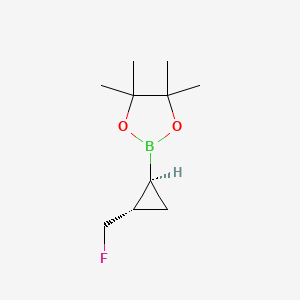

![4-Iodo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14892145.png)
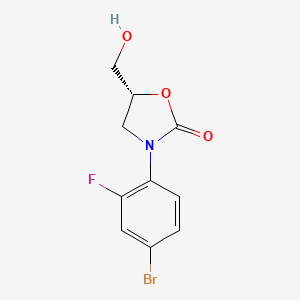
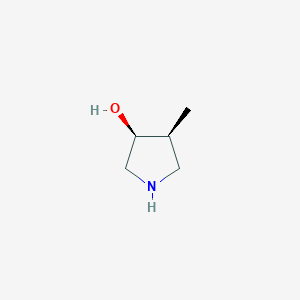

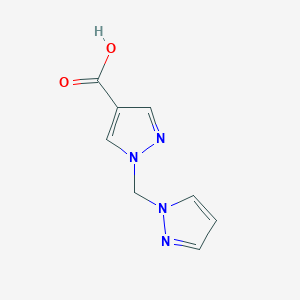
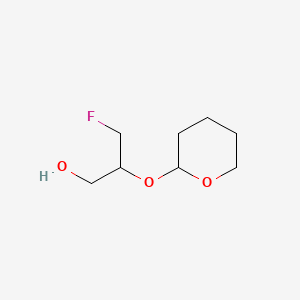
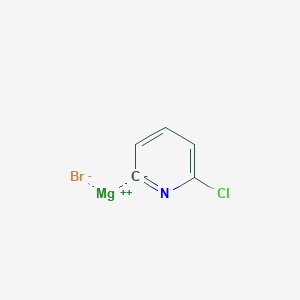
![N-(5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)-N-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)nitrous amide](/img/structure/B14892202.png)
